molecular formula C10H21BrMg B6302395 2-Decylmagnesium bromide CAS No. 151803-80-4

2-Decylmagnesium bromide

Cat. No.: B6302395
CAS No.: 151803-80-4
M. Wt: 245.48 g/mol
InChI Key: RECODMYKLOFRFT-UHFFFAOYSA-M
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Description

2-Decylmagnesium bromide is an organomagnesium compound with the chemical formula C10H21BrMg . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in diethyl ether and is known for its reactivity and versatility in various chemical reactions .

Mechanism of Action

Target of Action

2-Decylmagnesium bromide is an organometallic compound, specifically a Grignard reagent . Grignard reagents are commonly used in organic synthesis for carbon-carbon bond formation, reduction reactions, and addition reactions to carbonyl compounds . Therefore, the primary targets of this compound are typically carbonyl compounds such as aldehydes, ketones, and esters .

Mode of Action

The mode of action of this compound involves its reaction with carbonyl compounds. The negatively charged carbon atom in the Grignard reagent attacks the electrophilic carbon atom in the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the production of alcohols, hydrocarbons, or other organic compounds .

Biochemical Pathways

As a Grignard reagent, this compound doesn’t directly participate in biochemical pathways within the body. Instead, it’s used in the laboratory to synthesize various organic compounds that may play roles in biochemical pathways .

Pharmacokinetics

It’s a highly reactive compound used in laboratory settings for chemical synthesis .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds. The specific products depend on the carbonyl compound that the Grignard reagent reacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Decylmagnesium bromide is prepared through the reaction of decyl bromide with magnesium metal in an anhydrous diethyl ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C10H21Br+MgC10H21MgBr\text{C10H21Br} + \text{Mg} \rightarrow \text{C10H21MgBr} C10H21Br+Mg→C10H21MgBr

The reaction is exothermic and requires careful control of temperature and addition rates to ensure safety and high yield .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The purity of the reagents and solvents is crucial to avoid side reactions and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Decylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms in various substrates. Some common reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Decylmagnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

    Octylmagnesium Bromide: Similar in structure but with a shorter carbon chain.

    Dodecylmagnesium Bromide: Similar but with a longer carbon chain.

    Butylmagnesium Bromide: A shorter-chain Grignard reagent

Uniqueness: 2-Decylmagnesium bromide is unique due to its specific chain length, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of medium-chain hydrocarbons and other compounds where a decyl group is desired .

Properties

IUPAC Name

magnesium;decane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h3H,4-10H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECODMYKLOFRFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[CH-]C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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